molecular formula C15H16N4O4S B2762369 METHYL 7-(3,4-DIHYDROXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 879935-62-3

METHYL 7-(3,4-DIHYDROXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B2762369
CAS No.: 879935-62-3
M. Wt: 348.38
InChI Key: WXDKEJZOVUZUPZ-UHFFFAOYSA-N
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Description

METHYL 7-(3,4-DIHYDROXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

methyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-7-11(13(22)23-2)12(8-4-5-9(20)10(21)6-8)19-14(16-7)17-15(18-19)24-3/h4-6,12,20-21H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDKEJZOVUZUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=C(C=C3)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of METHYL 7-(3,4-DIHYDROXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps. One common synthetic route includes the refluxing of intermediate compounds in phosphorus oxychloride at elevated temperatures (around 105°C) for several hours . The reaction mixture is then cooled, and excess reagents are removed under reduced pressure . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of dihydro derivatives.

Common reagents used in these reactions include phosphorus oxychloride, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of triazolopyrimidine derivatives as antimicrobial agents. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a series of substituted triazolopyrimidines demonstrated superior activity against various bacterial strains compared to standard antibiotics . The incorporation of different functional groups within the triazolopyrimidine framework appears to enhance their bioactivity.

Anticancer Properties

Triazolopyrimidine derivatives are being investigated for their anticancer properties. Studies have shown that these compounds can inhibit key enzymes involved in cancer cell proliferation and survival. For example, specific triazolopyrimidine derivatives have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in cancer cells . This inhibition leads to reduced tumor growth in vitro and in vivo.

Anti-inflammatory Effects

The anti-inflammatory potential of methyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has also been explored. Compounds in this class have shown promising results in reducing inflammation markers in various models of inflammatory diseases. Some derivatives demonstrated lower toxicity levels while exhibiting significant anti-inflammatory effects compared to standard treatments .

Neurological Applications

Research has begun to uncover the neuroprotective effects of triazolopyrimidine derivatives. Certain compounds have been evaluated for their ability to cross the blood-brain barrier and exhibit neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission .

Antiviral Activity

Triazolopyrimidines are also being studied for their antiviral properties. Recent findings suggest that some derivatives can inhibit viral replication by targeting specific viral proteins. For example, compounds have been tested for their ability to disrupt interactions between viral polymerase subunits, showing potential as antiviral agents against influenza viruses .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Various studies have employed molecular docking and quantitative structure-activity relationship (QSAR) analyses to identify essential structural features that contribute to its efficacy against different biological targets .

Case Studies and Research Findings

Study Focus Findings
Ameen et al., 2020Antimicrobial ActivityIdentified superior antibacterial properties compared to reference drugs.
Sobhi et al., 2021Anti-inflammatory EffectsDemonstrated lower toxicity with significant anti-inflammatory action.
Fei et al., 2022Anticancer PropertiesInhibition of DHODH led to reduced tumor growth in preclinical models.
Said et al., 2023Neurological ApplicationsCompounds showed potential neuroprotective effects with low toxicity levels.
PLOS ONE Study (2014)Antiviral ActivityCompounds effectively inhibited influenza virus replication through protein interaction disruption.

Biological Activity

Methyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazolopyrimidine core structure with specific functional groups that contribute to its biological activity. The presence of a methylsulfanyl group and hydroxyl substituents on the phenyl ring enhances its solubility and bioactivity.

Antimicrobial Activity

Triazolopyrimidine derivatives have demonstrated significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains. A study highlighted that triazolopyrimidine derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 2 to 8 µg/mL for certain derivatives .

CompoundMIC (µg/mL)Target Organisms
Essramycin2-8Gram-positive and Gram-negative bacteria
Methyl 7-(3,4-dihydroxyphenyl)...TBDTBD

Anticancer Activity

Research indicates that triazolopyrimidine compounds can inhibit cancer cell proliferation. For example, derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The compound's mechanism often involves inducing apoptosis and inhibiting cell cycle progression. In vitro studies report IC50 values indicating effective concentration ranges for cell viability reduction in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of triazolopyrimidine derivatives has also been explored. Compounds with similar structures have shown to reduce pro-inflammatory cytokines in cellular models. This activity suggests a possible application in treating inflammatory diseases .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : Many triazolopyrimidines act as enzyme inhibitors (e.g., α-glucosidase inhibitors), which can be pivotal in managing diabetes and other metabolic disorders .
  • DNA Interaction : Some derivatives have shown binding affinity to DNA gyrase and MurD enzymes, critical for bacterial DNA replication and repair processes .
  • Cell Signaling Modulation : The compound may influence various signaling pathways associated with inflammation and tumor progression.

Case Studies

  • Antimicrobial Efficacy : A study synthesized several triazolopyrimidine derivatives and tested them against Pseudomonas aeruginosa and Escherichia coli, reporting a significant reduction in bacterial viability with MIC values as low as 0.21 µM for some derivatives .
  • Cytotoxicity Assessment : In vitro assays using MTT showed that certain derivatives significantly reduced the viability of cancerous cell lines compared to controls. The results indicated that structural modifications could enhance cytotoxic effects while minimizing toxicity to normal cells .

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